4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine
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Overview
Description
4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring attached to a pyridazine ring substituted with a cyclopropyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the copper(I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides, sodium azide with (prop-2-yn-1-yl)thiomorpholine and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities by interacting with various enzymes and receptors . The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-Cyclopropylpyridazin-3-yl)thiomorpholine include other pyridazine derivatives and thiomorpholine-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)thiomorpholine |
InChI |
InChI=1S/C11H15N3S/c1-2-9(1)10-3-4-11(13-12-10)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2 |
InChI Key |
JKMQXWWFOSUPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCSCC3 |
Origin of Product |
United States |
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